molecular formula C25H22N2O6S B2556032 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate CAS No. 851092-89-2

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Cat. No.: B2556032
CAS No.: 851092-89-2
M. Wt: 478.52
InChI Key: NUNGHZTYJWFZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazole ring substituted with a phenyl group and a phenylsulfonyl group, along with a 2,4-dimethoxybenzoate moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with a suitable β-diketone or β-ketoester under acidic conditions to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylsulfonyl group can be oxidized to form sulfones or sulfoxides.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed

  • Oxidation: : Sulfones or sulfoxides.

  • Reduction: : Pyrazolidines.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a tool in molecular biology to investigate cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets could lead to the development of new therapeutic drugs.

Industry

In the industrial sector, this compound could be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components to modulate biological processes. The molecular pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Indole derivatives: : These compounds share structural similarities with the pyrazole ring and are known for their diverse biological activities.

  • Sulfonyl-containing compounds: : Compounds with phenylsulfonyl groups are often used in pharmaceuticals and agrochemicals due to their reactivity and stability.

  • Benzoate derivatives: : These compounds are commonly used in the synthesis of esters and have various industrial applications.

Uniqueness

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-17-23(34(29,30)20-12-8-5-9-13-20)24(27(26-17)18-10-6-4-7-11-18)33-25(28)21-15-14-19(31-2)16-22(21)32-3/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNGHZTYJWFZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.